molecular formula C24H24N4O2 B2485717 1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-18-8

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2485717
CAS No.: 900890-18-8
M. Wt: 400.482
InChI Key: CXUWWROZFKDOQI-UHFFFAOYSA-N
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Description

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
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Biological Activity

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines (PPYs). This compound exhibits significant biological activity, particularly as an inhibitor of protein kinases, including Janus Kinase 3 (JAK3), which is implicated in various autoimmune diseases and cancers. The following sections detail its biological activity, synthesis methods, and potential therapeutic applications.

Structural Features

The compound features a unique structure characterized by:

  • A pyrimidine ring fused with a pyrrolo ring .
  • A benzyl group and a piperidine carbonyl substituent .

These structural elements contribute to its biological properties and potential therapeutic applications.

Research indicates that this compound acts primarily through the inhibition of JAK3. This mechanism is crucial for modulating immune responses and inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and lupus.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
JAK3 Inhibition Inhibits JAK3, impacting immune response regulation.
Anti-inflammatory Effects Modulates inflammatory pathways, potentially reducing symptoms in autoimmune diseases.
Antitumor Activity Exhibits potential against various cancer cell lines through kinase modulation.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines can effectively inhibit cellular proliferation in cancer cell lines such as HeLa and HCT116. For instance:

  • IC50 Values : Compounds within this class have shown IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating potent inhibition .

Therapeutic Applications

The potential therapeutic applications are vast, focusing on:

  • Autoimmune Disorders : The inhibition of JAK3 suggests applications in treating autoimmune diseases where JAK signaling is dysregulated.
  • Cancer Treatment : The compound's ability to inhibit key kinases involved in tumor growth presents opportunities for development as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the pyrido-pyrrolo scaffold through cyclization reactions.
  • Introduction of the benzyl and piperidine groups via specific coupling reactions.

Properties

IUPAC Name

6-benzyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-8-7-12-26(15-17)24(30)20-14-19-22(28(20)16-18-9-3-2-4-10-18)25-21-11-5-6-13-27(21)23(19)29/h2-6,9-11,13-14,17H,7-8,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUWWROZFKDOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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